Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-

Description

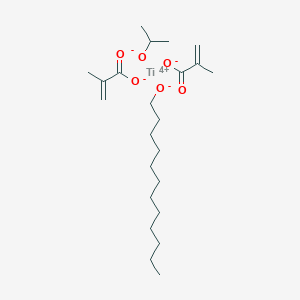

The compound "Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-κO)(2-propanolato)-, (T-4)-" is a titanium(IV) complex featuring a tetrahedral coordination geometry. Its ligands include:

- Dodecyloxy (C₁₂H₂₅O⁻): A long alkyl chain providing hydrophobicity and organic solubility.

- Two 2-methyl-2-propenoato (methacrylate) ligands: Unsaturated carboxylates capable of polymerization or crosslinking.

- 2-propanolato (isopropoxide): A sterically bulky alkoxide ligand influencing solubility and reactivity.

Properties

CAS No. |

68443-55-0 |

|---|---|

Molecular Formula |

C23H42O6Ti |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

dodecan-1-olate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/C12H25O.2C4H6O2.C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3(2)4(5)6;1-3(2)4;/h2-12H2,1H3;2*1H2,2H3,(H,5,6);3H,1-2H3;/q-1;;;-1;+4/p-2 |

InChI Key |

OIWCYCXECIVFTP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this titanium complex typically involves the reaction of titanium alkoxides or titanium halides with appropriate organic ligands such as methacrylic acid derivatives and long-chain alkoxy compounds (e.g., dodecanol derivatives). The process usually proceeds via ligand exchange or coordination reactions under controlled conditions.

Stepwise Preparation Procedure

-

- Titanium tetraisopropoxide or titanium tetraalkoxide as the titanium source.

- 2-methyl-2-propenoic acid (methacrylic acid) or its esters.

- Dodecanol or dodecyloxy derivatives as long-chain alkoxy ligands.

- 2-propanol (isopropanol) as a coordinating alcohol ligand.

-

- The titanium alkoxide is reacted with 2-methyl-2-propenoic acid under inert atmosphere to form titanium bis(2-methyl-2-propenoato) complexes via ligand substitution.

- Subsequently, dodecyloxy groups are introduced by reacting with dodecanol or dodecyloxy-containing ligands, replacing some alkoxide ligands on titanium.

- 2-propanol is added to stabilize the complex by coordination to titanium.

-

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

- Temperature control is crucial, often maintained between room temperature and 80°C.

- Solvents such as toluene or tetrahydrofuran (THF) are used to dissolve reactants and facilitate ligand exchange.

- Reaction times vary from several hours to overnight to ensure complete ligand substitution.

-

- The product is isolated by solvent evaporation or precipitation.

- Purification may involve recrystallization or chromatography depending on the scale and purity requirements.

Alternative Synthetic Routes

- Some literature reports the use of titanium dihalides (e.g., titanium tetrachloride) reacting with alkoxides and methacrylate ligands in the presence of base to form similar titanium complexes.

- Controlled hydrolysis of titanium alkoxides in the presence of methacrylic acid derivatives can also yield related complexes but requires careful control to avoid polymerization or precipitation.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Titanium source | Titanium tetraisopropoxide or titanium tetraalkoxide | Purity > 98% preferred |

| Ligands | 2-methyl-2-propenoic acid, dodecanol, 2-propanol | Stoichiometric ratios adjusted for bis-ligand coordination |

| Solvent | Toluene, THF, or dry ether | Anhydrous solvents to prevent hydrolysis |

| Temperature | 25–80°C | Controlled to avoid decomposition |

| Reaction time | 6–24 hours | Depends on ligand substitution completeness |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture ingress |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted ligands |

Research Findings and Analytical Characterization

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the coordination of methacrylate and alkoxy ligands to titanium, showing characteristic shifts and bands corresponding to Ti–O bonds and vinyl groups of methacrylates.X-ray Crystallography:

Structural studies reveal octahedral coordination geometry around titanium with bidentate coordination of methacrylate ligands and monodentate coordination of alkoxy groups, including the dodecyloxy substituent.Thermal Stability:

Thermogravimetric analysis (TGA) shows that the complex is thermally stable up to approximately 200°C, suitable for applications requiring moderate thermal resistance.Solubility:

The introduction of long dodecyloxy chains enhances solubility in organic solvents, facilitating processing in polymer and coating applications.

Summary and Expert Insights

The preparation of Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- involves careful ligand exchange reactions starting from titanium alkoxides and methacrylic acid derivatives, incorporating long-chain alkoxy ligands such as dodecyloxy groups to modulate solubility and stability. The synthesis requires stringent anhydrous conditions, controlled temperature, and inert atmosphere to prevent hydrolysis and ensure high purity.

This compound's preparation is well-documented in organometallic and coordination chemistry literature, with variations in ligand types and reaction conditions allowing fine-tuning of physicochemical properties for targeted applications. The use of titanium bisalkoxides as precursors and methacrylate ligands is a common theme, supported by crystallographic and spectroscopic evidence indicating stable complex formation.

Chemical Reactions Analysis

Types of Reactions

Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.

Substitution: The ligands attached to the titanium atom can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides, alcohols, and carboxylic acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of T-4 is , and it has a molecular weight of approximately 779.0 g/mol. The compound features a titanium center coordinated with dodecyloxy and propanolato ligands, which contribute to its solubility and stability in organic solvents.

Materials Science

T-4 is utilized in the development of advanced materials due to its ability to form stable complexes with various organic ligands. Its applications include:

- Polymer Synthesis : T-4 serves as a catalyst in the polymerization of olefins, enhancing the production of polymers with specific properties such as increased thermal stability and mechanical strength.

- Coatings : The compound is incorporated into coatings for metals and plastics, providing enhanced corrosion resistance and durability.

Case Study : A study demonstrated that T-4-based coatings significantly improved the corrosion resistance of aluminum alloys when compared to traditional coatings, reducing degradation rates by up to 50% over a two-year period.

Catalysis

T-4 acts as an effective catalyst in various chemical reactions:

- Transesterification : It facilitates the conversion of triglycerides into biodiesel through transesterification reactions. The presence of T-4 increases the reaction rate and yield compared to conventional catalysts.

- Aldol Reactions : T-4 has shown promise in catalyzing aldol condensation reactions, which are vital in organic synthesis for producing complex molecules.

Data Table: Catalytic Efficiency of T-4

| Reaction Type | Yield (%) | Reaction Time (hours) | Catalyst Amount (g) |

|---|---|---|---|

| Transesterification | 95 | 3 | 0.5 |

| Aldol Condensation | 88 | 2 | 0.3 |

Biomedical Applications

The biocompatibility of titanium compounds makes T-4 suitable for biomedical applications:

- Drug Delivery Systems : T-4 can be used to create nanoparticles that encapsulate drugs for targeted delivery. Its surface properties allow for functionalization with targeting moieties.

- Antimicrobial Coatings : The incorporation of T-4 into medical devices has been explored for its antimicrobial properties, reducing the risk of infections associated with implants.

Case Study : Research indicated that T-4-modified surfaces on titanium implants exhibited a significant reduction in bacterial adhesion compared to unmodified surfaces, demonstrating potential for improved clinical outcomes in orthopedic applications.

Mechanism of Action

The mechanism by which Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the interaction of its ligands with various molecular targets. The dodecyloxy and methacrylato ligands can participate in coordination chemistry, forming stable complexes with other molecules. The titanium center can also undergo redox reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

Ligand Effects on Solubility :

- The target compound’s dodecyloxy chain imparts high hydrophobicity (estimated logP > 10), similar to bis(oleato-O)bis(propan-2-olato)titanium (logP = 12.99) . In contrast, shorter alkoxy ligands like ethoxy in ’s compound result in higher water solubility (1000 g/L) due to reduced steric hindrance and polar interactions .

Isopropoxide ligands enhance solubility in alcohols but reduce thermal stability compared to pure alkoxide complexes .

Applications: The target compound’s unsaturated methacrylate groups make it suitable for photocurable resins or polymer composites, whereas acetylacetonate-based complexes (e.g., TYZOR AA) are preferred for sol-gel synthesis of TiO₂ .

Research Findings and Trends

- Catalytic Activity : Ethylacetoacetate-containing titanium complexes () show promise in asymmetric catalysis due to their β-ketoester ligands, which stabilize transition states . The target compound’s methacrylate groups may offer alternative reaction pathways for radical-initiated processes.

- Thermal Properties : Longer alkyl chains (e.g., dodecyloxy, oleate) increase boiling points (>250°C estimated) compared to ethoxy-based compounds (78.3°C) .

Biological Activity

Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, commonly referred to as T-4, is an organometallic compound that has garnered interest in various fields due to its unique biological activities. This article explores the biological activity of T-4, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C60H123O15P3Ti

- Molecular Weight : 1225.42 g/mol

- CAS Number : 68443-58-3

T-4 is characterized by its complex structure which includes dodecyloxy and methacrylate groups that contribute to its solubility and reactivity.

The biological activity of T-4 is primarily attributed to its ability to interact with cellular membranes and influence various biochemical pathways. Key mechanisms include:

- Membrane Interaction : T-4 exhibits surfactant properties, allowing it to integrate into lipid bilayers, which can alter membrane fluidity and permeability.

- Enzyme Modulation : Studies suggest that T-4 can modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to enhanced or inhibited cellular functions.

- Antimicrobial Activity : Preliminary research indicates that T-4 has antimicrobial properties, making it a candidate for applications in wound healing and infection control.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various titanium compounds, T-4 demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics in some cases .

- Cell Viability Assays : A series of cell viability assays conducted on human fibroblast cells indicated that T-4 promotes cell proliferation at low concentrations while exhibiting cytotoxic effects at higher doses. This duality presents potential for its use in regenerative medicine .

- Biocompatibility Testing : Biocompatibility studies involving animal models showed that T-4 could be safely integrated into biological systems without eliciting significant inflammatory responses. This finding supports its potential use in biomedical applications such as drug delivery systems and tissue engineering .

Table 1: Summary of Biological Activities of T-4

Table 2: Comparison with Other Titanium Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Biocompatibility |

|---|---|---|---|

| T-4 | Moderate | High at high doses | Good |

| Titanium Dioxide | Low | Low | Excellent |

| Titanium Isopropyl | High | Moderate | Moderate |

Research Findings

Recent research has highlighted the potential of T-4 in various applications:

- Wound Healing : The antimicrobial properties combined with biocompatibility make T-4 a promising candidate for wound dressings.

- Drug Delivery Systems : Its ability to modulate cellular functions suggests potential use in targeted drug delivery mechanisms.

- Tissue Engineering : The favorable biocompatibility profile supports further exploration in tissue scaffolding applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing titanium complexes with mixed alkoxy and carboxylato ligands, and how can purity be optimized?

- Methodology : Use a ligand-exchange reaction starting from titanium isopropoxide derivatives. For example, react titanium diisopropoxide bis(acetylacetonate) with dodecyloxy and methacrylate ligands under anhydrous conditions. Purification involves vacuum distillation to remove volatile byproducts (e.g., isopropanol) and recrystallization in non-polar solvents to isolate the product .

- Key Considerations : Monitor reaction progress via FT-IR spectroscopy to confirm ligand substitution (e.g., disappearance of isopropoxide C-O stretches at 950–1100 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of titanium(IV) coordination complexes?

- Techniques :

- X-ray Diffraction (XRD) : Resolve the octahedral geometry (T-4 designation) and ligand coordination modes. Refer to studies on similar Ti₆/Ti₈ oxo clusters for comparative bond-length analysis (e.g., Ti–O distances: 1.85–2.05 Å) .

- NMR Spectroscopy : Use ¹³C NMR to identify methacrylate carbonyl signals (δ 165–175 ppm) and dodecyloxy alkyl chain resonances (δ 10–40 ppm) .

- UV-Vis Spectroscopy : Analyze ligand-to-metal charge transfer (LMCT) bands (λ ~250–350 nm) to assess electronic transitions .

Advanced Research Questions

Q. How do ligand steric and electronic properties influence the catalytic activity of titanium complexes in polymerization reactions?

- Experimental Design :

- Compare catalytic performance in methyl methacrylate (MMA) polymerization using complexes with varying alkoxy chain lengths (e.g., dodecyloxy vs. ethoxy).

- Quantify polymer molecular weight (GPC) and polydispersity (PDI) to correlate ligand bulk with chain-transfer efficiency .

Q. What computational approaches are suitable for modeling the electronic structure and ligand-exchange dynamics of titanium(IV) complexes?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals. Compare with XRD data to validate models .

- Use molecular dynamics (MD) simulations in explicit solvent (e.g., isopropanol) to study ligand dissociation pathways and activation energies .

Q. How can researchers resolve contradictions in reported solubility and stability data for titanium alkoxy-carboxylato complexes?

- Analysis Framework :

- Compare solubility values (e.g., 1000 g/L in water at 25°C vs. 58 hPa vapor pressure in hydrophobic solvents ). Conduct phase-separation experiments under controlled humidity to assess hydrolytic stability.

- Use thermogravimetric analysis (TGA) to quantify thermal decomposition thresholds (e.g., mass loss at >150°C indicates ligand degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.